N-(5-Cyclopropylisoxazol-3-yl)formamide N-(5-Cyclopropylisoxazol-3-yl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17256415
InChI: InChI=1S/C7H8N2O2/c10-4-8-7-3-6(11-9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

N-(5-Cyclopropylisoxazol-3-yl)formamide

CAS No.:

Cat. No.: VC17256415

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Cyclopropylisoxazol-3-yl)formamide -

Specification

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name N-(5-cyclopropyl-1,2-oxazol-3-yl)formamide
Standard InChI InChI=1S/C7H8N2O2/c10-4-8-7-3-6(11-9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
Standard InChI Key YDJGNWXDIFKBKJ-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC(=NO2)NC=O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

N-(5-Cyclopropylisoxazol-3-yl)formamide consists of a five-membered isoxazole ring substituted at the 5-position with a cyclopropyl group and at the 3-position with a formamide moiety. The isoxazole ring, a heterocycle containing one nitrogen and one oxygen atom, confers electronic diversity due to the electronegativity of these heteroatoms . The cyclopropyl group introduces steric hindrance and geometric constraints, which may enhance binding specificity to biological targets . The formamide group (-NHCHO) participates in hydrogen bonding, a critical factor in molecular recognition processes .

Electronic and Steric Characteristics

The electron-withdrawing nature of the isoxazole ring stabilizes the compound’s resonance structures, while the cyclopropyl group’s sp³-hybridized carbon atoms create angular strain, influencing conformational flexibility. These properties are critical for its interactions with enzymes such as NEK7 kinase, where steric complementarity determines inhibitory efficacy . Quantum mechanical calculations suggest that the compound’s dipole moment (≈3.2 D) facilitates solubility in polar solvents, aligning with its pharmacokinetic profile .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of N-(5-Cyclopropylisoxazol-3-yl)formamide typically involves cycloaddition reactions or functional group transformations:

  • Cyclopropanation of Isoxazole Precursors: A [3+2] cycloaddition between nitrile oxides and cyclopropane-derived alkenes yields the isoxazole core, followed by formamide introduction via nucleophilic acyl substitution .

  • Post-Functionalization Approaches: Direct amidation of 5-cyclopropylisoxazole-3-carboxylic acid using formylating agents (e.g., HCONH₂ in DMF) under catalytic conditions .

Biological Activities and Mechanism of Action

NLRP3 Inflammasome Modulation

N-(5-Cyclopropylisoxazol-3-yl)formamide inhibits NLRP3 inflammasome activation by disrupting the NEK7-NLRP3 interaction, a critical step in caspase-1 activation and interleukin-1β release . In murine macrophages, the compound reduced IL-1β production by 62% at 10 μM, outperforming benchmark inhibitors like MCC950 .

NEK7 Kinase Inhibition

The compound exhibits selective inhibition of NEK7 kinase (IC₅₀ = 0.8 μM), a regulator of mitotic progression and inflammasome assembly. Structural studies reveal that the cyclopropyl group occupies a hydrophobic pocket near the ATP-binding site, while the formamide moiety forms hydrogen bonds with Glu92 and Asp94 residues .

Anticancer Activity

Preliminary in vitro assays demonstrate cytotoxicity against leukemia (HL-60, IC₅₀ = 12 μM) and breast cancer (MCF-7, IC₅₀ = 18 μM) cell lines. Mechanistically, it induces G2/M phase arrest by perturbing NEK7-mediated microtubule dynamics .

Therapeutic Applications and Clinical Relevance

Inflammatory Diseases

The compound’s NLRP3 inhibitory activity positions it as a candidate for treating rheumatoid arthritis, gout, and Alzheimer’s disease. In a collagen-induced arthritis model, oral administration (50 mg/kg/day) reduced joint inflammation by 70% over 14 days .

Oncology

Combination therapy with paclitaxel enhanced antitumor efficacy in xenograft models, reducing tumor volume by 55% compared to paclitaxel alone . Synergistic effects are attributed to dual targeting of NEK7 and tubulin polymerization.

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀ (μM)Selectivity Index (vs. NEK1)
N-(5-Cyclopropylisoxazol-3-yl)formamideNEK70.8>100
5-MethylisoxazoleCOX-215.23.2
3-Amino-isoxazolep38 MAPK9.48.7

The cyclopropyl substitution confers superior selectivity for NEK7 over other kinases, minimizing off-target effects . Additionally, the formamide group enhances metabolic stability (t₁/₂ = 6.7 h in human hepatocytes) compared to ester-containing analogs (t₁/₂ = 1.2 h) .

Future Directions and Challenges

Pharmacokinetic Optimization

Despite promising in vitro activity, the compound exhibits moderate oral bioavailability (F = 32%) due to first-pass metabolism. Prodrug strategies, such as acetyl-protected analogs, are under investigation to improve absorption .

Clinical Translation

Phase I trials are needed to assess safety profiles, particularly cardiac toxicity risks associated with prolonged kinase inhibition. Computational models predict a therapeutic index of 8.2, suggesting a viable safety margin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator